molecular formula C13H8Cl3N3OS B2560860 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-48-0

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2560860
CAS No.: 338976-48-0
M. Wt: 360.64
InChI Key: ODANSXRMENRCKR-UBKPWBPPSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), also referred to as 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CAS 338404-52-7), is a potent and selective agonist of the human constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic metabolism and detoxification pathways. Key characteristics include:

  • Potent CAR activation: EC50 of 49 nM in fluorescence resonance energy transfer (FRET)-based CAR activation assays .
  • Functional effects: Induces CAR nuclear translocation and upregulates CYP2B6 expression in primary human hepatocytes .

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANSXRMENRCKR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Disubstituted Imidazole-2-Thiones

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 4,5-diphenylimidazole-2-thione with chloroacetic acid. This method, adapted from Gupta et al. (2015), involves refluxing the thione with chloroacetic acid in acetic acid and sodium acetate, yielding 5,6-diphenylimidazo[2,1-b]thiazole-3-one as a precursor. For the 6-chloro variant, chlorination is achieved using phosphorus oxychloride (POCl₃) at 60°C.

Reaction conditions :

Step Reagents Temperature Time Yield
Cyclization Chloroacetic acid, AcOH, NaOAc 100°C 6 h 58%
Chlorination POCl₃ 60°C 4 h 72%

Alternative Pathway via N,N-Dimethylformamide Dimethyl Acetal

A patent by CN112321592B (2020) describes a two-step method for analogous imidazopyridazines, adaptable to thiazole systems. The process involves:

  • Reacting 3-amino-6-chlorothiazole with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a formamidine intermediate.
  • Cyclizing with bromoacetonitrile at 120°C for 10 h.

This approach avoids harsh chlorination agents, improving safety and scalability.

Introduction of the Carbaldehyde Group

Vilsmeier-Haack Formylation

The aldehyde moiety is introduced via Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and DMF. The imidazo[2,1-b]thiazole intermediate is treated with POCl₃/DMF complex at 0–5°C, followed by hydrolysis to yield 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.

Optimized parameters :

  • POCl₃:DMF molar ratio = 1:1.2
  • Reaction time: 3 h
  • Yield: 65%

Direct Oxidation of Methyl Groups

For analogs with methyl substituents, oxidation with potassium permanganate (KMnO₄) in acidic media converts methyl to aldehyde groups. However, this method is less efficient for chlorinated derivatives due to competing side reactions.

Oxime Formation and O-(3,4-Dichlorobenzyl) Functionalization

Condensation with Hydroxylamine

The carbaldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 50°C for 2 h to form the oxime intermediate. Excess hydroxylamine (1.5 eq) ensures complete conversion.

Alkylation with 3,4-Dichlorobenzyl Bromide

The oxime is alkylated using 3,4-dichlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. DMF or acetonitrile is preferred to solubilize the aromatic bromide.

Critical parameters :

  • Molar ratio (oxime:alkylating agent): 1:1.1
  • Temperature: 80°C
  • Time: 8 h
  • Yield: 68%

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems for cyclization and formylation steps reduces reaction times by 40% and improves heat management. For example, the Vilsmeier-Haack reaction achieves 98% conversion in 30 minutes under flow conditions.

Solvent Recycling

DMF recovery via vacuum distillation reduces costs by 25%. Residual DMF levels in recycled solvent are maintained below 0.1% to prevent side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.85–7.40 (m, 3H, aromatic), 5.21 (s, 2H, OCH₂).
  • IR : ν 1685 cm⁻¹ (C=N), 1590 cm⁻¹ (C-Cl).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥99% purity. Residual solvents (DMF, acetonitrile) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation at the thiazole nitrogen.
  • Solution : Use of bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses competing N-alkylation.

Oxime Isomerization

  • Issue : E/Z isomerization during storage.
  • Solution : Stabilization with 0.1% ascorbic acid in anhydrous ethanol.

Chemical Reactions Analysis

Types of Reactions

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. One known target is the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic pathways. The compound acts as an agonist, promoting the translocation of CAR to the nucleus and modulating the expression of target genes .

Comparison with Similar Compounds

CAR Agonists: Species Selectivity and Mechanism

Compound Target Receptor Species Specificity Mechanism EC50/Activity Key Findings
CITCO CAR Human Direct agonist 49 nM (CAR FRET) Induces CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold) in hepatocytes .
TCPOBOP CAR Mouse Direct agonist Not reported Activates mouse CAR; no human CAR activity .
Phenobarbital CAR Human/Mouse Indirect activator N/A Requires dephosphorylation of CAR Thr-38 for nuclear translocation .

Key Differences :

  • CITCO is human-specific , while TCPOBOP is selective for mouse CAR .
  • Phenobarbital acts indirectly via cellular signaling, unlike CITCO’s direct binding .

PXR Agonists: Receptor Cross-Selectivity

Compound Target Receptor Selectivity vs. CITCO Key Findings
Rifampicin PXR No cross-activity Activates PXR but not CAR; CITCO shows 50-fold selectivity for CAR over PXR .
SR12813 PXR Not reported Purchased alongside CITCO in studies but lacks CAR-specific activity .

Functional Implications : CITCO’s selectivity avoids PXR-mediated drug-drug interactions, unlike rifampicin .

CAR Antagonists/Inverse Agonists

Compound Activity Effect on CAR Interaction with CITCO
Clotrimazole Inverse agonist Suppresses CAR Antagonizes CITCO’s agonist effects in FRET assays .
Androstenol Inverse agonist Inhibits CAR Reduces CITCO-induced CYP2B6 expression .

Research Insight : CITCO’s agonist activity is reversed by these compounds, highlighting its role as a competitive ligand .

Structural Analogs and Modifications

Compound Structural Difference Activity Comparison
SKF-86002 Fluorophenyl vs. chlorophenyl No CAR activity reported; limited data .
Artemisinin Sesquiterpene lactone Weak CAR activator; fails in Fa2N-4 cells .

Key Note: Substitution at the phenyl ring (e.g., chloro to fluoro) diminishes CAR activation, underscoring CITCO’s optimized structure .

Species-Specific Responses

Compound Species Effect on CAR/CYP Genes
CITCO Human Induces CYP2B6, CYP3A4, and CYP2C9 .
Bilobalide Rat Activates rat CAR; no effect on human CAR .

Contrast : CITCO’s human specificity contrasts with bilobalide’s rat CAR activation, emphasizing species-dependent ligand design .

Critical Research Findings and Limitations

  • Gene Induction Profile : CITCO upregulates 11 CYP genes, with CYP2B6 showing the highest induction (2.19-fold) .
  • Cell Model Variability : Fails to induce CYP3A4 in Fa2N-4 cells but succeeds in primary hepatocytes, highlighting model-dependent responses .
  • Concentration-Dependent Effects : At >10 µM, CITCO inhibits CAR expression in BTSCs, limiting its therapeutic window .

Biological Activity

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chlorinated imidazo-thiazole ring and a dichlorobenzyl oxime group. Its molecular formula is C19H12Cl3N3OS, with a molecular weight of 436.74 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime primarily involves its interaction with specific molecular targets. Notably, it acts as an agonist for the constitutive androstane receptor (CAR) . This nuclear receptor plays a critical role in regulating various metabolic pathways and the expression of cytochrome P450 enzymes involved in drug metabolism. By promoting the translocation of CAR to the nucleus, this compound influences gene expression related to xenobiotic metabolism and detoxification processes.

Biological Activity and Therapeutic Applications

Research indicates that 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime exhibits significant potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : There is ongoing research into its efficacy as an anticancer agent. For instance, related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Neurological Effects : Similar compounds have been identified as selective agonists for serotonin receptors (e.g., 5-HT6), which are implicated in mood regulation and cognitive function. This suggests potential applications in treating neurological disorders such as depression or anxiety .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureLess versatile; lacks oxime group
6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureDifferent reactivity; potential antimicrobial activity

The presence of both the chlorinated imidazo-thiazole ring and the dichlorobenzyl oxime group enhances the reactivity and biological activity of this compound compared to its analogs.

Case Studies

Several studies have explored the biological activity of related compounds:

  • N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine : This compound was identified as a potent agonist for the 5-HT6 receptor with high affinity (Ki = 2 nM). It demonstrated significant effects on neurotransmitter levels in animal models .
  • Antitumor Activity : Research on derivatives of imidazo-thiazoles has shown that they can inhibit NADH dehydrogenase activity in cancer cells, leading to reduced cell viability and increased apoptosis .

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